methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503429
InChI: InChI=1S/C13H19NO4S/c1-13(2,3)18-12(16)14-10(11(15)17-4)8-9-6-5-7-19-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate

CAS No.:

Cat. No.: VC13503429

Molecular Formula: C13H19NO4S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate -

Specification

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoate
Standard InChI InChI=1S/C13H19NO4S/c1-13(2,3)18-12(16)14-10(11(15)17-4)8-9-6-5-7-19-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m0/s1
Standard InChI Key CNQBHWNLLURGHK-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

PropertyValue
Molecular FormulaC13H19NO4S\text{C}_{13}\text{H}_{19}\text{NO}_{4}\text{S}
Molecular Weight285.36 g/mol
SolubilitySoluble in DCM, DMF, THF
StabilityStable under inert conditions

The Boc group’s tert-butyl moiety imparts steric bulk, shielding the amino group from degradation while maintaining compatibility with standard peptide coupling reagents. The thiophene ring’s electron-rich nature may facilitate interactions with aromatic residues in proteins, though this requires further experimental validation.

Synthesis and Preparation

Stepwise Synthetic Route

The synthesis typically proceeds via a three-step strategy:

  • Amino Acid Protection: L-Thiophen-2-ylalanine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine to protect the α-amino group.

  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux.

  • Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure compound.

Key parameters influencing yield include reaction temperature (optimized at 0–25°C for Boc protection) and solvent polarity. Side reactions, such as racemization at the α-carbon, are minimized by maintaining mild acidic conditions during esterification.

Comparative Synthetic Approaches

Alternative methods include:

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures, though this is less common due to higher costs.

  • Solid-Phase Synthesis: Employed for parallel synthesis of analogs but limited by the thiophene ring’s compatibility with resin-bound intermediates .

Applications in Scientific Research

Peptide Chemistry

The compound serves as a building block for introducing thiophene motifs into peptides. For example, it has been utilized in the synthesis of:

  • Thiophene-modified Antimicrobial Peptides: Enhancing membrane permeability via hydrophobic interactions.

  • Enzyme Inhibitors: Targeting proteases with aromatic substrate preferences, such as HIV-1 protease.

Medicinal Chemistry

Researchers have incorporated this compound into:

  • Small-Molecule Libraries: Screened for activity against cancer cell lines, with preliminary data suggesting moderate cytotoxicity in vitro.

  • Prodrug Design: Leveraging the Boc group for controlled release of active drug metabolites in physiological environments.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoateLacks Boc protectionHigher reactivity, lower stability
Methyl (2S)-2-Boc-amino-3-(pyridin-2-yl)propanoatePyridine vs. thiopheneAltered π-stacking capacity

Replacing the thiophene with pyridine (as in ) reduces electron density, potentially diminishing interactions with hydrophobic protein pockets. Conversely, removing the Boc group increases susceptibility to oxidation but simplifies deprotection steps .

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